3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one
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Overview
Description
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3,4-dimethoxyphenethylamine with a suitable cyclohexenone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic attack on the electrophilic carbon of the cyclohexenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to more reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, reducing the production of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the cyclohexenone and phenylacetyl groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the cyclohexenone moiety.
Uniqueness
3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-5,5-DIMETHYL-2-(2-PHENYLACETYL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H31NO4 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethylimino]-2-(1-hydroxy-2-phenylethylidene)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C26H31NO4/c1-26(2)16-20(27-13-12-19-10-11-23(30-3)24(15-19)31-4)25(22(29)17-26)21(28)14-18-8-6-5-7-9-18/h5-11,15,28H,12-14,16-17H2,1-4H3/b25-21+,27-20? |
InChI Key |
OHXZECMHZIPONW-BHDBAJECSA-N |
Isomeric SMILES |
CC1(CC(=NCCC2=CC(=C(C=C2)OC)OC)/C(=C(/CC3=CC=CC=C3)\O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCCC2=CC(=C(C=C2)OC)OC)C(=C(CC3=CC=CC=C3)O)C(=O)C1)C |
Origin of Product |
United States |
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